2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 903307-09-5
VCID: VC4606405
InChI: InChI=1S/C21H21FN2O4/c1-2-27-12-11-24-10-9-17-18(21(24)26)7-4-8-19(17)28-14-20(25)23-16-6-3-5-15(22)13-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,25)
SMILES: CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C21H21FN2O4
Molecular Weight: 384.407

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide

CAS No.: 903307-09-5

Cat. No.: VC4606405

Molecular Formula: C21H21FN2O4

Molecular Weight: 384.407

* For research use only. Not for human or veterinary use.

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide - 903307-09-5

Specification

CAS No. 903307-09-5
Molecular Formula C21H21FN2O4
Molecular Weight 384.407
IUPAC Name 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C21H21FN2O4/c1-2-27-12-11-24-10-9-17-18(21(24)26)7-4-8-19(17)28-14-20(25)23-16-6-3-5-15(22)13-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,25)
Standard InChI Key FGTHYINOCILRQO-UHFFFAOYSA-N
SMILES CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F

Introduction

The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide is a synthetic organic molecule. It belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article provides an in-depth exploration of its chemical structure, properties, and potential applications based on available scientific data.

Synthesis

The synthesis of this compound typically involves:

  • Isoquinoline Derivative Preparation: The isoquinoline core is synthesized via standard cyclization reactions.

  • Functionalization: The introduction of the ethoxyethyl group and subsequent etherification at the 5-position.

  • Amide Formation: Coupling with 3-fluorophenylacetic acid or its derivatives to form the final acetamide structure.

The synthesis can be optimized using catalytic or microwave-assisted methods to improve yield and reduce reaction times.

Pharmacological Potential

Isoquinoline derivatives, including this compound, are widely studied for their therapeutic potential:

  • Anti-inflammatory Activity: Isoquinoline-based compounds have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

  • Antimicrobial Properties: Similar compounds have demonstrated activity against bacterial strains, suggesting potential as antimicrobial agents.

  • Antitumor Activity: Isoquinolines are known to interact with DNA or inhibit enzymes like topoisomerases, making them candidates for anticancer research.

Drug Design

The presence of a fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, making it a promising scaffold for drug development.

Analytical Characterization

TechniquePurposeFindings/Details
NMR Spectroscopy (1H, 13C)Structural elucidationConfirms functional groups and backbone structure.
Mass Spectrometry (MS)Molecular weight determinationConfirms molecular mass of 371.4 g/mol.
Infrared Spectroscopy (IR)Functional group identificationStrong peaks for amide (C=O) and ether (C-O-C).

These techniques are essential for confirming the purity and identity of the compound.

Challenges

  • Limited in vivo studies are available to confirm its pharmacological efficacy.

  • Potential toxicity or side effects remain unexplored.

Future Research

Further studies should focus on:

  • Evaluating its biological activity in animal models.

  • Exploring modifications to enhance potency and selectivity.

  • Investigating its pharmacokinetics and metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator